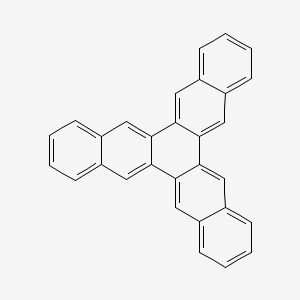
Trinaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trinaphthylene is an ortho-fused polycyclic arene.
Wissenschaftliche Forschungsanwendungen
Material Science Applications
1.1. N-Type Semiconductors
Trinaphthylene derivatives, particularly carboximides, exhibit high electron affinity and can form one-dimensional columnar structures. These properties qualify them as potential n-type semiconductors, which are crucial for electronic devices such as organic light-emitting diodes and solar cells. The synthesis of these compounds involves Diels-Alder reactions, leading to materials that display favorable mesophase properties characterized by differential scanning calorimetry and X-ray diffraction studies .
1.2. Conductive Metal-Organic Frameworks
this compound-based metal-organic frameworks (MOFs) have been researched for their exceptional electrical conductivity and stability. These frameworks can be utilized in energy storage applications, such as supercapacitors, due to their high surface area and efficient charge transport capabilities. For instance, a study highlighted the performance of a this compound-derived MOF that achieved a gravimetric capacitance exceeding 400 F·g−1, demonstrating its potential for energy applications .
Electronics and Photonics
2.1. Organic Photovoltaics
this compound compounds are being explored for use in organic photovoltaics due to their ability to facilitate charge transport and enhance light absorption. Their unique structural properties allow for effective π-π stacking interactions, which are essential for improving the efficiency of solar cells .
2.2. Light Emitting Devices
The optical properties of this compound derivatives make them suitable candidates for light-emitting diodes (LEDs). Their ability to form ordered structures can lead to improved charge carrier mobility and light emission efficiency, making them valuable in the development of next-generation display technologies .
Biological Applications
3.1. Antimicrobial Properties
Recent studies have indicated that certain this compound derivatives possess antimicrobial properties, making them candidates for pharmaceutical applications. The mechanism of action involves disrupting bacterial cell membranes, thus providing a basis for developing new antimicrobial agents .
3.2. Drug Delivery Systems
The structural characteristics of this compound allow for functionalization that can be utilized in drug delivery systems. By modifying its surface chemistry, researchers can enhance the solubility and bioavailability of therapeutic agents, paving the way for innovative drug formulations .
Case Studies
Eigenschaften
CAS-Nummer |
196-62-3 |
|---|---|
Molekularformel |
C30H18 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
trinaphthylene |
InChI |
InChI=1S/C30H18/c1-2-8-20-14-26-25(13-19(20)7-1)27-15-21-9-3-4-11-23(21)17-29(27)30-18-24-12-6-5-10-22(24)16-28(26)30/h1-18H |
InChI-Schlüssel |
PGXOVVAJURGPLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4C6=CC7=CC=CC=C7C=C36 |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4C6=CC7=CC=CC=C7C=C36 |
Key on ui other cas no. |
196-62-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















